molecular formula C19H17NO3S B2875885 Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951457-37-7

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2875885
CAS No.: 951457-37-7
M. Wt: 339.41
InChI Key: JAGNQXUOMPQIOS-UHFFFAOYSA-N
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Description

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Studies

  • Novel One-Pot Synthesis : A new method was developed for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is structurally similar to the compound . This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The structure was confirmed using various analytical techniques, highlighting the compound's potential in synthetic organic chemistry (Kovalenko et al., 2019).

Antimicrobial Activity

  • In Vitro Antimicrobial Properties : A series of derivatives related to the compound demonstrated antimicrobial activity against various human pathogenic microorganisms. This suggests the potential of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Potential as Hepatitis B Virus Inhibitors

  • Inhibition of Hepatitis B Virus Replication : Methylation studies on similar compounds revealed their potential as inhibitors of Hepatitis B Virus replication. Experimental studies confirmed high inhibition of HBV replication at certain concentrations, indicating a promising application in antiviral drug development (Kovalenko et al., 2020).

Cytotoxic Activity

  • Cytotoxic Activity Against Cancer Cells : Research on derivatives of the compound showed significant cytotoxicity against cancer cells. Certain derivatives demonstrated substantial growth delays in colon tumors in mice, suggesting potential applications in cancer therapy (Bu et al., 2001).

Chemical Synthesis and Characterization

  • Synthesis of Related Compounds : The synthesis and characterization of compounds structurally related to methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate were reported. These studies contribute to the understanding of the synthetic pathways and properties of such compounds (Jentsch et al., 2018).

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)11-24-18-16(19(22)23-2)17(21)14-5-3-4-6-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGNQXUOMPQIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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